Tripentaerythritol octanitrate
Description
Properties
IUPAC Name |
[2,2-bis(nitrooxymethyl)-3-[3-nitrooxy-2-[[3-nitrooxy-2,2-bis(nitrooxymethyl)propoxy]methyl]-2-(nitrooxymethyl)propoxy]propyl] nitrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N8O26/c24-16(25)42-5-13(6-43-17(26)27,1-40-3-14(7-44-18(28)29,8-45-19(30)31)9-46-20(32)33)2-41-4-15(10-47-21(34)35,11-48-22(36)37)12-49-23(38)39/h1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWXVZWHRSNPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N8O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952360 | |
| Record name | 2-[(Nitrooxy)methyl]-2-({3-(nitrooxy)-2-({3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]propoxy}methyl)-2-[(nitrooxy)methyl]propoxy}methyl)propane-1,3-diyl dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29908-97-2 | |
| Record name | 1,3-Propanediol, 2,2-bis[[3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]propoxy]methyl]-, 1,1′,3,3′-tetranitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29908-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripentaerythritol octanitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029908972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2,2-bis[[3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]propoxy]methyl]-, 1,1',3,3'-tetranitrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[(Nitrooxy)methyl]-2-({3-(nitrooxy)-2-({3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]propoxy}methyl)-2-[(nitrooxy)methyl]propoxy}methyl)propane-1,3-diyl dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Polyol Nitration
The conversion of polyols (alcohols containing multiple hydroxyl groups) into their corresponding nitrate (B79036) esters is the fundamental transformation in producing compounds like Tripentaerythritol (B147583) Octanitrate. This is typically achieved through O-nitration, where a hydroxyl group is converted to a nitrate ester group (-ONO₂).
The most conventional method for nitrating polyols is the use of a "mixed acid" solution, which typically consists of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). google.com The primary role of the sulfuric acid is to act as a catalyst and a dehydrating agent. It protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), the key nitrating species. google.com This ion readily reacts with the nucleophilic oxygen of the polyol's hydroxyl groups. google.com
Key Nitration Systems for Polyols
| Nitrating System | Composition | Mechanism/Role | Key Considerations |
|---|---|---|---|
| Mixed Acid | HNO₃ / H₂SO₄ | Generates nitronium ions (NO₂⁺) for electrophilic attack on hydroxyl groups. google.com | Highly exothermic and corrosive; requires strict temperature control to prevent runaway reactions and decomposition. dtic.mil |
| Concentrated Nitric Acid | >95% HNO₃ | Acts as both the nitrating agent and the reaction medium. google.comosti.gov | Can be effective for high purity polyols; reaction proceeds smoothly, often with near-quantitative yields. osti.gov |
| In Situ Nitric Acid Generation | Nitrate Salt / H₂SO₄ | Nitric acid is formed in situ, allowing for better control over the concentration of the active nitrating species. google.com | Can increase the solubility of the polyol and nitrate salt in the reaction mixture, potentially enabling shorter reaction times. google.com |
| Continuous Flow Nitration | Polyol and Nitric Acid | Reagents are mixed and reacted in a microreactor for a short residence time. nih.gov | Offers inherent safety benefits by minimizing the volume of hazardous material at any given time; provides high yields and space-time efficiency. nih.gov |
Modern approaches, such as continuous flow chemistry, have been developed to mitigate the significant safety risks associated with batch nitrations. nih.gov In a continuous flow process, small amounts of the polyol and nitrating agent are reacted continuously in a microreactor, offering superior temperature control and minimizing the potential for explosive thermal runaway. nih.gov This method has been optimized for various di-, tri-, and tetranitrate esters, achieving yields greater than 90% with residence times as short as one minute. nih.gov
The yield and purity of the final nitrated product are critically dependent on the choice of nitrating agent and the precise control of reaction conditions.
Acid Concentration: The concentration of nitric and sulfuric acids is paramount. Using a high concentration of fuming nitric acid or a potent mixed acid ensures the complete nitration of all available hydroxyl groups. dtic.mil Incomplete nitration leads to a mixture of partially nitrated byproducts, which can be difficult to separate and may compromise the stability and performance of the desired product. unt.edu
Temperature: Nitration reactions are highly exothermic. dtic.mil Maintaining a low temperature (typically between 0°C and 10°C) is crucial to prevent thermal runaway and unwanted side reactions, such as oxidation of the polyol backbone, which leads to gaseous byproducts and decomposition. dtic.milgoogle.com
Reaction Time: The duration of the reaction must be sufficient for complete nitration but not so long as to promote decomposition. The optimal time depends on the specific polyol, the nitrating system, and the temperature.
Purity of Starting Materials: The purity of the initial polyol is a significant factor. Commercial pentaerythritol (B129877), for instance, often contains homologs like dipentaerythritol (B87275) and tripentaerythritol, which are formed during its synthesis. osti.govnih.gov If these impurities are present, they will also be nitrated, leading to a mixture of homologous nitrate esters in the final product. osti.govresearchgate.net
Specific Synthetic Approaches to Tripentaerythritol Octanitrate
This compound is the fully nitrated ester of tripentaerythritol. Its synthesis requires conditions that can effectively convert all eight hydroxyl groups to nitrate ester groups.
The synthesis of this compound has been documented, with a notable early method described in a 1945 patent. google.com This process highlights a direct nitration approach using highly concentrated nitric acid without sulfuric acid.
Comparative Synthesis of this compound
| Method | Reagents | Reaction Conditions | Reported Outcome/Yield |
|---|---|---|---|
| Direct Nitration (Wyler, 1945) | Tripentaerythritol, 99% Nitric Acid | Slow addition of polyol to acid at 0°C to 10°C, followed by stirring. google.com | Product with a nitrate nitrogen content of 15.23% (Theoretical: 15.30%). google.com |
| General Mixed Acid Nitration | Tripentaerythritol, HNO₃/H₂SO₄ | Low temperature (0-15°C), strict control. google.comdtic.mil | Generally provides high yields for polyol nitrations, but specific data for TriPEON is less common in open literature. |
The direct nitration method involves the slow addition of one part tripentaerythritol to eight parts of 99% nitric acid while maintaining the temperature between 0°C and 10°C. google.com After the addition is complete, the mixture is stirred for a further 15 minutes before being "drowned" in ice water to precipitate the product. google.com The efficiency of this synthesis was demonstrated by the high nitrogen content of the product, which was very close to the theoretical maximum, indicating a high degree of nitration and selectivity for the desired octanitrate form. google.com
Achieving high purity is essential for the accurate characterization of chemical compounds. For this compound, several purification steps are employed.
Neutralization and Washing: After precipitation, the crude product is thoroughly washed to remove residual acids. A common method involves stirring the crystalline product in a dilute solution of a weak base, such as 1% ammonium (B1175870) carbonate, for several hours, followed by washing with water and drying. google.com
Recrystallization: This is a standard technique for purifying solid organic compounds. For this compound, dissolving the crude material in a suitable hot solvent, such as chloroform (B151607) or acetone, and then allowing it to cool slowly yields well-defined prism crystals of higher purity. google.com This process effectively removes occluded impurities.
Precursor Purification: An advanced strategy to ensure final product purity is to purify the starting polyol before nitration. One sophisticated method involves converting the impure polyol mixture into its acetate (B1210297) esters, which can be more easily purified by techniques like fractional crystallization or molecular distillation. osti.gov The purified acetate esters are then hydrolyzed back to the high-purity polyols, which can then be nitrated to yield a final product with excellent purity. osti.gov
Chromatographic Separation: For separating mixtures of closely related nitrate esters, such as those resulting from impure starting materials, column chromatography is an effective laboratory technique. google.com While specific applications for this compound are not widely detailed, the principle has been demonstrated for separating other polyol nitrates, such as pentaerythrityl dinitrate (PEDN) and mononitrate (PEMN). google.com More advanced techniques like centrifugal chromatography have also been used to isolate pure halogenated derivatives of PETN. rsc.org
Characterization of Synthetic Intermediates and Byproducts
The synthesis of this compound can lead to the formation of intermediates and byproducts, primarily arising from two sources: incomplete reactions or impurities in the starting materials.
Incompletely Nitrated Intermediates: If the reaction conditions are not optimal (e.g., insufficient nitrating agent, higher temperature, or shorter reaction time), partially nitrated versions of tripentaerythritol may be present in the crude product. These would include compounds like tripentaerythritol heptanitrate or hexanitrate.
Homologous Byproducts: A more common source of byproducts is the presence of other polypentaerythritols in the starting tripentaerythritol. osti.gov The industrial production of pentaerythritol often leads to the co-production of dipentaerythritol, tripentaerythritol, and even higher homologs. osti.gov When a sample of tripentaerythritol containing these is nitrated, a mixture of the corresponding nitrate esters is formed.
Potential Byproducts in the Synthesis of this compound
| Compound Name | Chemical Formula | Origin |
|---|---|---|
| Dipentaerythritol Hexanitrate (DiPEHN) | C₁₀H₁₆N₆O₁₉ | Nitration of dipentaerythritol impurity present in the starting material. osti.govnih.gov |
| Pentaerythritol Tetranitrate (PETN) | C₅H₈N₄O₁₂ | Nitration of pentaerythritol impurity present in the starting material. unt.edu |
| Partially Nitrated Tripentaerythritols | e.g., C₁₅H₂₅N₇O₂₃ (Heptanitrate) | Incomplete nitration of the tripentaerythritol molecule. |
The characterization of these complex mixtures relies on modern analytical techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are essential for identifying the structures of the main product and any impurities. uri.edumdpi.comacs.org Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are also used to determine properties such as melting point and decomposition temperature, which can indicate the purity of the synthesized material. uri.edu
Derivatization and Chemical Modification Studies of the Tripentaerythritol Scaffold
The tripentaerythritol scaffold, with its multiple hydroxyl groups, presents a versatile platform for chemical modification. These modifications aim to introduce new functionalities, thereby altering the energetic and physical properties of the resulting compounds.
Research into the derivatization of polyol nitrates, such as those derived from pentaerythritol (PE), has explored the introduction of alternative energetic functionalities to modulate sensitivity and performance. While direct derivatization of this compound is less commonly detailed, studies on its close structural analog, pentaerythritol tetranitrate (PETN), provide significant insights into the potential chemical transformations. The introduction of functional groups other than nitrate esters can lead to compounds with tailored explosive properties.
For instance, the modification of the PETN backbone by introducing nitramine, ionic nitramine, amine, and tetrazole functionalities has been investigated. researchgate.net These modifications have been shown to influence properties such as melting point and thermal behavior, with some derivatives showing potential as replacements for traditional explosives like TNT. researchgate.net The synthesis of a trinitrate ester that also incorporates an alkyl azide (B81097) function within the same molecule has been reported, demonstrating the feasibility of creating mixed-functionality energetic materials. scielo.org.mx
The following table summarizes the impact of introducing different functional groups on the properties of PETN derivatives, which can be extrapolated to potential modifications of the tripentaerythritol scaffold.
| Functional Group | Effect on Properties | Reference |
| Nitramine | Influences sensitivity and thermal behavior. | researchgate.net |
| Ionic Nitramine | Can alter melting point and energetic performance. | researchgate.net |
| Amine | Modifies sensitivity and thermal stability. | researchgate.net |
| Ionic Amine | Affects physical properties like melting point. | researchgate.net |
| Tetrazole | Can enhance energetic output and thermal stability. | researchgate.net |
| Alkyl Azide | Creates mixed-functionality energetic materials with unique properties. | scielo.org.mx |
These studies highlight the potential for creating a diverse range of energetic materials by modifying the tripentaerythritol scaffold with various functional groups, thereby fine-tuning their performance characteristics.
The synthesis of this compound is part of a broader field of study involving the nitration of polyhydric alcohols. nih.govubc.ca The synthesis of high-purity nitrate esters of pentaerythritol and its homologs, such as dipentaerythritol hexanitrate (DiPEHN) and this compound (TriPEON), relies on the purity of the starting polyols. osti.gov
The general synthetic route involves the nitration of the corresponding polyol with a nitrating agent, typically a mixture of nitric and sulfuric acids or concentrated nitric acid alone. osti.govontosight.aigoogle.com The reaction of purified tripentaerythritol with 99% nitric acid proceeds smoothly, yielding the octanitrate. osti.gov The product is typically recovered by drowning the reaction mixture in ice water, which causes the nitrated product to precipitate. osti.govgoogle.com
Homologs of pentaerythritol, including dipentaerythritol and tripentaerythritol, are often formed as by-products during the synthesis of pentaerythritol itself through etherification side reactions. nih.govacs.org These homologous polyols can be separated and purified before nitration to yield their respective nitrate esters. osti.gov For example, dipentaerythritol hexanitrate and this compound have been synthesized with excellent purity following this methodology. osti.gov
The table below outlines the common polyols in the pentaerythritol family and their corresponding nitrate esters.
| Polyol | Chemical Formula | Corresponding Nitrate Ester | Chemical Formula |
| Pentaerythritol (PE) | C₅H₁₂O₄ | Pentaerythritol Tetranitrate (PETN) | C₅H₈N₄O₁₂ |
| Dipentaerythritol (DiPE) | C₁₀H₂₂O₇ | Dipentaerythritol Hexanitrate (DiPEHN) | C₁₀H₁₆N₆O₁₉ |
| Tripentaerythritol (TriPE) | C₁₅H₃₂O₁₀ | This compound (TriPEON) | C₁₅H₂₄N₈O₂₆ |
Studies have also been conducted on the thermal stability and decomposition of these homologous nitrate esters. Impurities in PETN can include its polymeric homologs like DiPEHN and TriPEON. researchgate.net The presence of these homologs can influence the properties of the primary explosive. science.gov
Theoretical and Computational Investigations of Molecular and Crystalline Systems
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. ias.ac.in These calculations can predict a wide range of properties, from molecular geometry and bonding characteristics to the energies of transition states, which are crucial for understanding chemical reactivity. rsc.org By modeling molecules in different electronic states, chemists can gain a detailed, state-specific structural description and explain photochemical reactivities. ias.ac.in
The electronic structure of an energetic material is fundamental to its stability and performance. Quantum chemical calculations are used to analyze the distribution of electrons within the molecule, identify the nature of chemical bonds, and determine the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For nitrate (B79036) esters like TriPEON, studies on the parent compound pentaerythritol (B129877) tetranitrate (PETN) show that the HOMO is typically associated with the oxygen p-orbitals, while the LUMO is an antibonding π* molecular orbital formed from the p-functions of nitrogen and oxygen atoms in the -ONO2 groups. acs.org The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter. Computational studies on PETN and its common impurities, including dipentaerythritol (B87275) hexanitrate (DiPEHN) and TriPEON, have revealed that the presence of these homologous impurities can significantly reduce the crystal's band gap. acs.org This narrowing of the band gap can be comparable to or even greater than reductions caused by physical defects like dislocations in the crystal. acs.org
Table 1: Computed Molecular Properties of Tripentaerythritol (B147583) Octanitrate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H24N8O26 | nih.gov |
| Molecular Weight | 732.4 g/mol | nih.gov |
| IUPAC Name | [2,2-bis(nitrooxymethyl)-3-[3-nitrooxy-2-[[3-nitrooxy-2,2-bis(nitrooxymethyl)propoxy]methyl]-2-(nitrooxymethyl)propoxy]propyl] nitrate | nih.gov |
| InChIKey | GYWXVZWHRSNPPQ-UHFFFAOYSA-N | nih.gov |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, or conformations, often have different potential energies. A conformational energy landscape is a map that represents the energy of a molecule as a function of its geometric parameters, revealing the most stable conformations (energy minima) and the energy barriers between them. numberanalytics.combiorxiv.org
Due to its size and the presence of multiple single bonds, TriPEON is a highly flexible molecule, which makes the exploration of its complete energy landscape challenging. nih.govnih.gov The molecule can adopt numerous conformations, arising from the rotation around its C-C and C-O single bonds. The relative stability of these conformers is influenced by factors like torsional strain (eclisping interactions) and steric hindrance between the bulky nitrooxy groups. libretexts.org While detailed conformational energy landscapes specific to TriPEON are not widely published, analysis of analogous, smaller molecules shows that staggered conformations, where bulky groups are farthest apart, are generally more stable than eclipsed conformations. libretexts.org
Furthermore, experimental techniques combined with computational analysis have identified polymorphic transitions in TriPEON, indicating that it can exist in different crystalline forms with distinct packing arrangements and, consequently, different energies. researchgate.net
The thermal stability of an energetic material is intrinsically linked to the strength of its chemical bonds. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. researchgate.netnist.gov Computational chemistry allows for the accurate prediction of BDEs, which helps in identifying the weakest bond in a molecule—often referred to as the "trigger linkage"—that is likely to break first upon initiation. d-nb.info
For nitrate esters, the initial step in thermal decomposition is widely accepted to be the fission of the O–NO2 bond. researchgate.net Studies on PETN using molecular orbital methods have shown that this bond-breaking step has a relatively low activation energy. researchgate.net Highly accurate computational methods, such as domain-localized pair natural orbitals (DLPNO) coupled-cluster techniques, have been used for related caged polynitro compounds to determine that C-NO2 or N-NO2 radical decomposition channels are dominant. nih.gov It is expected that the decomposition of TriPEON would follow a similar pathway, initiated by the scission of one of its eight O–NO2 bonds to form an alkoxy radical and nitrogen dioxide (NO2). The BDE of this bond is a key parameter in models that predict the impact sensitivity of energetic materials. d-nb.info
Beyond identifying the initial bond-breaking event, quantum chemical calculations can be used to map out the entire reaction pathway for decomposition. rsc.org This involves optimizing the geometry of reactants, products, and, crucially, the transition states that connect them. By calculating the energies along this path, a detailed reaction mechanism can be elucidated.
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed picture of the dynamic behavior of materials at the atomic scale. This is particularly valuable for studying condensed-phase properties, such as crystal structure, phase transitions, and the behavior of materials under different conditions. aps.orgrsc.org
MD simulations are extensively used to study the crystal packing of molecular solids and how this packing is influenced by factors like temperature, pressure, and the presence of impurities. mdpi.comnih.gov TriPEON often exists as a homolog and impurity within PETN crystals. osti.gov The presence of such impurities can influence the crystal morphology, density, and the number of defects, which in turn can affect the stability and initiation sensitivity of the material. osti.gov
Simulations can model the process of crystallization from a melt or solution, predicting the final crystal morphology. nih.gov They can also investigate the stability of different polymorphic forms of a substance. Experimental work has confirmed that TriPEON has at least two polymorphic forms with different melting points, a phenomenon that could be further investigated with MD simulations to understand the underlying differences in crystal packing and intermolecular interactions. researchgate.net By simulating the interface between different molecules in a blend, MD can also shed light on how molecular mobility in these regions affects crystalline order. mdpi.com
Prediction of Crystal Polymorphism and Phase Transitions
The existence of different crystalline forms, or polymorphs, of a material can significantly impact its physical and chemical properties. In the context of energetic materials like Tripentaerythritol octanitrate (TPEON), understanding polymorphism is crucial for ensuring stability, safety, and performance. Computational methods are increasingly employed to predict the possible crystal structures a molecule can adopt and the conditions under which transitions between these forms may occur.
While specific computational predictions for TPEON polymorphism are not extensively detailed in publicly available literature, the general approach involves exploring the potential energy landscape of the molecule to identify various stable or metastable crystal packings. These methods consider factors such as molecular conformation and intermolecular interactions to predict the most likely crystal structures. For many organic compounds, including those with complex structures like TPEON, multiple polymorphic forms can exist. researchgate.net The relative stability of these polymorphs can be influenced by temperature and pressure, leading to phase transitions. osti.gov
Studies on the homolog of TPEON, Pentaerythritol Tetranitrate (PETN), have shown that impurities, including TPEON itself, can influence crystal growth and morphology. osti.govresearchgate.net This suggests that even small amounts of TPEON could potentially affect the phase behavior of PETN, highlighting the importance of understanding the crystallographic properties of TPEON. The addition of TPEON has been shown to reduce powder coarsening in PETN, a phenomenon related to changes in particle size and morphology over time. nih.gov This stabilizing effect is likely linked to the way TPEON molecules interact with the PETN crystal lattice, potentially hindering the mechanisms that lead to crystal growth and phase changes.
Computational Studies on Intermolecular Interactions within Crystalline Structures
The arrangement of molecules within a crystal is governed by a complex network of intermolecular interactions. Computational chemistry provides powerful tools to analyze these forces, offering insights into the stability and properties of the crystalline material. For a molecule like this compound, with its numerous nitro groups, electrostatic interactions and van der Waals forces are expected to play a dominant role in the crystal packing.
Computational studies on similar energetic materials often employ methods like Density Functional Theory (DFT) to model the intermolecular interactions. science.govniscpr.res.in These calculations can determine the strength and nature of interactions such as hydrogen bonds (if present), dipole-dipole interactions, and dispersion forces. While specific computational studies detailing the intermolecular interactions exclusively within TPEON crystals are not readily found in the provided search results, the principles can be inferred from research on related compounds. For instance, in PETN, the arrangement of molecules is crucial for its stability and detonation properties. dntb.gov.ua The introduction of TPEON as an impurity would alter the intermolecular interaction landscape within the PETN crystal, which is consistent with the observed effects on sublimation and coarsening. science.govdntb.gov.ua
The analysis of intermolecular interactions is critical for understanding the structure-property relationships in energetic materials. The way TPEON molecules pack together in a crystal will influence its density, a key parameter in detonation performance. Furthermore, the strength of these interactions affects the material's melting point and sensitivity to external stimuli.
Thermochemical Calculations and Detonation Performance Prediction (Theoretical)
Theoretical calculations are indispensable for predicting the performance of new energetic materials, providing a safe and cost-effective way to estimate key parameters before synthesis and experimental testing. For this compound, these calculations focus on its thermochemical properties and detonation characteristics.
Heat of Formation Calculations
The heat of formation (ΔHf) is a fundamental thermochemical property that represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. thoughtco.comlibretexts.org It is a critical input for calculating the energy release in a chemical reaction, including detonation. thoughtco.com A more negative heat of formation generally indicates a more stable compound.
While a specific, experimentally verified heat of formation for this compound is not provided in the search results, computational methods can be used to estimate this value. These calculations typically involve quantum chemical methods to determine the total electronic energy of the molecule, from which the heat of formation can be derived. For other nitrate esters like PETN, theoretical calculations of physicochemical properties, including enthalpy of formation, have been performed using methods like DFT. dergipark.org.tr A patent for the preparation of TPEON also notes its properties as an explosive. google.com
The theoretical heat of formation is a cornerstone for predicting detonation performance. It is used in thermochemical codes to calculate other important parameters such as detonation velocity, pressure, and temperature.
Theoretical Oxygen Balance and Energy Release Predictions
The oxygen balance (OB%) of an explosive is a measure of the degree to which the explosive can be oxidized. wikipedia.org It is calculated based on the elemental composition of the molecule and indicates whether it has a surplus or deficit of oxygen required for the complete conversion of its carbon and hydrogen atoms to carbon dioxide and water. wikipedia.org An oxygen balance of zero implies that the explosive has the exact amount of oxygen needed for complete combustion.
For this compound (C15H24N8O26), the oxygen balance can be calculated using the following formula wikipedia.org:
OB% = [-1600 * (2X + Y/2 - Z)] / Molecular Weight
Where:
X = number of carbon atoms = 15
Y = number of hydrogen atoms = 24
Z = number of oxygen atoms = 26
Molecular Weight = 732.4 g/mol nih.gov
Calculation: OB% = [-1600 * (2 * 15 + 24 / 2 - 26)] / 732.4 OB% = [-1600 * (30 + 12 - 26)] / 732.4 OB% = [-1600 * (16)] / 732.4 OB% = -25600 / 732.4 OB% ≈ -34.95%
A negative oxygen balance, as calculated for TPEON, indicates that the molecule is oxygen-deficient and will produce fuel-rich decomposition products like carbon monoxide upon detonation. This is common for many high explosives.
Kinetic and Mechanistic Studies of Decomposition and Stability
Thermal Decomposition Kinetics
The study of thermal decomposition kinetics for nitrate (B79036) esters like PETN, a close analogue of Tripentaerythritol (B147583) octanitrate, utilizes both isothermal (constant temperature) and non-isothermal (programmed heating rate) methods. These studies are crucial for determining kinetic parameters that define the reaction rate and its temperature dependence.
The thermal decomposition of condensed-phase nitrate esters is often modeled using data from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Isothermal studies on PETN have shown that its decomposition involves a slow initial reaction, which is then followed by an autocatalytic phase where the reaction rate accelerates significantly. unt.eduosti.gov This autocatalysis is often attributed to the interaction of the material with its own decomposition products.
Non-isothermal kinetic analysis, where the sample is heated at a constant rate, is also widely used. The data from these experiments are often analyzed using model-fitting methods or isoconversional (model-free) methods to describe the kinetics of the solid-state reaction. For PETN, various kinetic models have been applied, with the Avrami-Erofe'ev equation (describing nucleation and growth) often providing a good fit for the decomposition process.
The activation energy (Ea) and the pre-exponential factor (A) are key parameters in the Arrhenius equation that describe the temperature dependence of the reaction rate. For PETN, a wide range of activation energies has been reported, which is attributed to differences in experimental conditions (e.g., sample mass, pressure, crystalline form) and the complexity of the multi-step decomposition process. unt.edu It is reasonable to infer that Tripentaerythritol octanitrate would exhibit a similar range of values.
Table 1: Representative Kinetic Parameters for the Thermal Decomposition of Related Nitrate Esters
| Compound | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Source |
|---|---|---|---|---|
| Erythritol Tetranitrate (ETN) | Isothermal | 104.3 | 3.72 x 10⁹ | uri.edu |
| Pentaerythritol (B129877) Tetranitrate (PETN) | Isothermal | 107.1 | - | researchgate.net |
Note: This table presents data for compounds structurally related to this compound to provide context for its expected kinetic behavior.
Decomposition Mechanism Elucidation
Understanding the decomposition mechanism involves identifying the intermediate and final products and charting the chemical pathways that lead from the parent molecule to these products.
Studies on PETN decomposition have identified a variety of products. The initial cleavage of the O-NO₂ bond releases nitrogen dioxide (NO₂) gas. The remaining large organic fragment, an alkoxy radical, is unstable and undergoes further reactions. At elevated temperatures (145–155 °C), the primary gaseous products detected are NO₂ and formaldehyde (B43269) (H₂CO). nih.gov Other gaseous products can include carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O).
In the condensed phase, the primary decomposition product of PETN is Pentaerythritol trinitrate (PETriN), formed by the loss of a single nitro group. unt.eduosti.gov Further decomposition can lead to the formation of di- and mono-nitrates of pentaerythritol. unt.edu Given that this compound is a larger homologue, its decomposition would be expected to produce analogous denitrated species, alongside the smaller gaseous molecules.
Table 2: Common Decomposition Products Identified from PETN
| Phase | Product Name | Chemical Formula | Source |
|---|---|---|---|
| Gaseous | Nitrogen Dioxide | NO₂ | nih.govosti.gov |
| Gaseous | Formaldehyde | H₂CO | nih.govosti.gov |
| Gaseous | Carbon Monoxide | CO | |
| Gaseous | Carbon Dioxide | CO₂ | |
| Gaseous | Water | H₂O | |
| Condensed | Pentaerythritol trinitrate (PETriN) | C₅H₉N₃O₁₀ | nih.govosti.gov |
| Condensed | Pentaerythritol dinitrate | C₅H₁₀N₂O₈ | unt.edu |
Note: This table lists products from the decomposition of PETN, the closest structural analogue to this compound.
The universally accepted primary step in the thermal decomposition of aliphatic nitrate esters is the homolytic cleavage of the RO-NO₂ bond. nih.govuri.edu This process generates an alkoxy radical (RO•) and a molecule of nitrogen dioxide (•NO₂).
RO-NO₂ → RO• + •NO₂
This initial step is reversible, but under typical decomposition conditions, the subsequent reactions of the highly reactive alkoxy radical drive the process forward. The alkoxy radical can undergo several further reactions, including:
β-scission: The C-C bond beta to the oxygen atom can break, leading to the formation of an aldehyde (like formaldehyde) and a smaller radical fragment. uri.edu
Hydrogen abstraction: The radical can abstract a hydrogen atom from another molecule, forming an alcohol. In studies using hydrogen-donor solvents, this is a key method for trapping and identifying radical intermediates. uri.edu
For a complex molecule like this compound, with multiple nitrate ester groups, the decomposition is likely a cascade of these reactions, with initial O-NO₂ bond cleavages followed by fragmentation of the larger organic backbone.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | TriPEON |
| Pentaerythritol Tetranitrate | PETN |
| Dipentaerythritol (B87275) hexanitrate | DiPEHN |
| Erythritol Tetranitrate | ETN |
| Pentaerythritol trinitrate | PETriN |
| Nitrogen dioxide | NO₂ |
| Formaldehyde | H₂CO |
| Carbon monoxide | CO |
| Carbon dioxide | CO₂ |
Influence of External Stimuli on Decomposition (e.g., Photolytic, Radiolytic, Hydrolytic)
The stability of this compound, a homologue of Pentaerythritol tetranitrate (PETN), is significantly influenced by external energy sources. Studies on the radiolytic aging of PETN and its homologues provide insight into the decomposition pathways of TriPEON.
Radiolytic Decomposition: Exposure to gamma radiation induces decomposition of TriPEON through mechanisms similar to those observed in PETN. osti.gov The primary degradation pathway involves the cleavage of the O-NO2 bonds, which are the trigger linkages for decomposition. osti.gov This process leads to the formation of alcohol and aldehyde groups as primary decomposition products. osti.gov
Interestingly, the radiolytic aging process can also lead to the interconversion of PETN homologues. osti.gov While degradation of homologues like TriPEON occurs, there is also evidence suggesting that under certain conditions, the concentration of TriPEON can increase following irradiation. osti.gov One proposed mechanism for this is the reaction of Dipentaerythritol hexanitrate (DiPEHN) with an alkoxy radical, in a process analogous to cross-linking, to form TriPEON. osti.gov However, the degradation rate of these larger homologues may be faster than their formation rate. osti.gov Gaseous products such as NO and CO2 are also detected during the radiolysis of related nitrate esters, with the CO2 presence being explained by the formation and subsequent breakdown of intermediate alcohol species. osti.gov
| Stimulus | Primary Mechanism | Key Decomposition Products | Observations |
| Radiolysis (Gamma Irradiation) | Cleavage of O-NO2 bonds osti.gov | Alcohol groups, Aldehyde groups osti.gov | Interconversion among PETN homologues is possible. osti.gov |
While specific studies on the photolytic and hydrolytic decomposition of pure TriPEON are not extensively detailed, the behavior of nitrate esters suggests that similar pathways would be involved. Hydrolysis would likely involve nucleophilic attack on the ester linkage, leading to the formation of corresponding alcohols and nitric acid. Photolytic decomposition would also be expected to proceed via the scission of the O-NO2 bond.
Studies on Crystal Growth and Morphology Changes in Storage Conditions
The crystalline structure of TriPEON is a critical factor in its stability and performance characteristics. While it is known to be very stable toward heat, its morphology can be influenced by preparation methods and the presence of other related compounds. google.com When crystallized from a hot chloroform (B151607) solution that is cooled, TriPEON forms clear-cut prism crystals. google.com This morphology is considered an improvement over the irregularly shaped agglomerates that can form from aqueous, acetonic, or alcoholic media. google.com
The presence of homologues and impurities during crystallization and storage can significantly impact the crystal habit and stability of nitrate esters. While studies focusing on the effect of impurities on TriPEON are limited, research on its related compound, PETN, provides valuable insights into these interactions.
TriPEON, along with Dipentaerythritol hexanitrate (DiPEHN), is a common homologue found as an impurity in manufactured PETN. researchgate.netunt.edu Research has shown that the presence of small amounts of TriPEON and DiPEHN can actually reduce the mass-loss rate from PETN single-crystal surfaces by as much as 35%. science.govscience.gov This suggests that the homologue, acting as an impurity, can enhance the stability of the primary compound, likely by altering the crystal surface energy or inhibiting sublimation. science.govscience.gov
Conversely, the presence of other homologues would be expected to influence the crystal growth of TriPEON. In analogous systems, such as the crystallization of pentaerythritol (PE), the presence of its homologue dipentaerythritol (DPE) has a pronounced effect on crystal morphology. mdpi.comresearchgate.net The DPE molecules selectively adsorb onto specific crystal faces of PE, inhibiting their growth and causing changes in the crystal's aspect ratio, leading to a more rod-like shape. mdpi.comresearchgate.net This principle suggests that the presence of DiPEHN or Tetrapentaerythritol decanitrate (TetraPEDN) could similarly alter the crystal growth and coarsening of TriPEON during storage.
| Homologue/Impurity | Primary Compound | Observed Effect | Reference |
| TriPEON & DiPEHN | PETN | Reduces mass-loss rate from crystal surfaces. | science.govscience.gov |
| Dipentaerythritol (DPE) | Pentaerythritol (PE) | Inhibits growth on specific crystal faces, altering morphology to a rod-like shape. | mdpi.comresearchgate.net |
Specific kinetic models describing the evolution of particle size distribution for this compound are not detailed in the available literature. However, the analysis of particle size distribution in solid-state reactions is crucial for understanding kinetic behavior, as ideal kinetic models often assume that all particles are of an identical size, which is rarely the case in real samples. mdpi.com
The presence of a particle size distribution (PSD) can mislead the identification of the correct kinetic model for a decomposition reaction. mdpi.com For solid-state processes, kinetic analysis must often be modified to account for the influence of PSD. For example, a process that deviates from ideal kinetic models might be successfully described by a standard model, such as a 3-D diffusion model (e.g., Jander's equation), once the sample's inherent PSD is taken into account. mdpi.com
Frameworks for modeling the kinetic partitioning and size distribution dynamics of aerosols also highlight the complex interplay between factors like bulk diffusivity, volatility, and particle-phase reactions. copernicus.orgcopernicus.org These models, while developed for different systems, underscore the necessity of incorporating particle-specific physical properties to accurately predict the evolution of size distribution over time. copernicus.orgcopernicus.org For a compound like TriPEON, a comprehensive kinetic model would need to consider these factors to accurately predict changes in its particle size distribution during storage or aging.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of TriPEON, providing detailed information about its functional groups, atomic connectivity, and three-dimensional arrangement in the solid state.
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. For Tripentaerythritol (B147583) octanitrate, these methods are particularly effective at confirming the successful nitration of the tripentaerythritol precursor. The spectra are characterized by strong absorption bands associated with the nitrate (B79036) ester (-ONO₂) groups.
Key vibrational modes observed in nitrate esters like TriPEON are similar to those found in related compounds such as Pentaerythritol (B129877) tetranitrate (PETN). researchgate.net The most prominent bands are the symmetric and asymmetric stretching vibrations of the NO₂ group, which provide a definitive signature for the compound. researchgate.net The O-N bond stretching and ONO₂ rocking modes also appear at characteristic frequencies. researchgate.net Analysis of these vibrational modes allows for a thorough confirmation of the compound's functionalization.
Table 1: Typical Vibrational Mode Assignments for Nitrate Esters
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| NO₂ Asymmetric Stretching | ~1640 |
| NO₂ Symmetric Stretching | ~1290 |
| O-N Stretching | ~870 |
| ONO₂ Rocking | ~620 |
| CH₂ Torsion / C-C Bending | ~1042 |
Data is analogous to findings for PETN and is representative for nitrate esters. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). emerypharma.com It provides detailed information on the connectivity of atoms, making it invaluable for confirming the carbon backbone of TriPEON and ensuring the complete nitration of all eight hydroxyl groups. impactfactor.orgazooptics.com
In ¹H NMR, the spectrum would show signals corresponding to the different sets of methylene (B1212753) (-CH₂-) protons within the tripentaerythritol framework. The chemical shifts of these protons would be significantly influenced by the adjacent electron-withdrawing nitrate ester groups. Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. emerypharma.com It would display distinct signals for the quaternary carbons and the methylene carbons, with their chemical shifts indicating their bonding environment. spectrabase.com NMR is also a powerful tool for identifying and quantifying impurities that may have a different molecular structure. impactfactor.orgazooptics.com
Table 2: Expected NMR Chemical Shift Information for Tripentaerythritol Octanitrate
| Nucleus | Type of Atom | Expected Chemical Shift Region (ppm) | Information Provided |
|---|---|---|---|
| ¹H | -CH₂-O-NO₂ | Downfield region | Confirms the local environment of protons adjacent to nitrate ester groups. |
| ¹³C | -C H₂-O-NO₂ | ~60-80 | Reveals the chemical environment of the methylene carbons. |
Powder XRD is used to analyze polycrystalline samples, providing information about the crystal structure, phase purity, and degree of crystallinity. The resulting diffraction pattern serves as a unique fingerprint for the specific crystalline phase of the compound. This data is critical for understanding the relationship between the material's structure and its physical properties.
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating complex mixtures, making them ideal for assessing the purity of TriPEON and profiling any related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis and impurity profiling of nitrate esters. ijcrt.org Due to the thermally labile nature of these compounds, HPLC is often preferred over gas chromatography. researchgate.net Method development typically involves reverse-phase chromatography, which separates compounds based on their polarity. nih.gov
For the analysis of TriPEON and its related impurities, such as Dipentaerythritol (B87275) hexanitrate (DiPEHN) and incompletely nitrated species, a C8 or C18 column is commonly employed. researchgate.netresearchgate.net The separation is achieved using a mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.netosti.gov Detection is frequently performed using an ultraviolet (UV) detector, as nitrate esters exhibit UV absorbance. osti.gov For more definitive identification of impurities, HPLC can be coupled with a mass spectrometer (HPLC-MS), which provides molecular weight information for each separated component. researchgate.netosti.gov This approach allows for the accurate quantification of TriPEON and the identification of trace-level impurities that may have formed during synthesis. researchgate.net
Table 3: Typical HPLC Parameters for Nitrate Ester Analysis
| Parameter | Description |
|---|---|
| Column | Reverse-phase C8 or C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis or Mass Spectrometry (MS) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 30°C) |
These parameters represent a general starting point for method development for compounds like TriPEON. researchgate.netosti.govimpactfactor.org
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. nih.gov However, its application for the direct analysis of intact this compound is challenging due to the compound's low volatility and significant thermal lability. si.edunih.gov High temperatures used in standard GC inlets can cause nitrate esters to decompose, making accurate quantification of the parent molecule difficult. nih.govresearchgate.net
Consequently, GC is more effectively used to analyze the volatile thermal decomposition products of TriPEON. si.edu By coupling GC with a mass spectrometer (GC-MS), the individual decomposition products can be separated and identified. This provides valuable insight into the thermal stability and degradation pathways of the compound. Analysis of these degradation products can be crucial for understanding the material's behavior under thermal stress. nih.gov
Table 4: Potential Volatile Products from Thermal Decomposition of Nitrate Esters
| Compound Class | Examples |
|---|---|
| Nitrogen Oxides | NO₂, NO |
| Carbonyls | Formaldehyde (B43269), Acetaldehyde |
| Alcohols | Partially denitrated precursors |
| Small Organic Fragments | CO₂, CO, H₂O |
These represent common decomposition products observed during the thermal analysis of energetic nitrate esters. osti.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry serves as a cornerstone in the analytical characterization of this compound (TriPEON), providing profound insights into its molecular structure, purity, and fragmentation behavior. This technique, particularly when coupled with chromatographic separation methods, offers unparalleled sensitivity and specificity for the identification and quantification of TriPEON and its related compounds.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Molecular Identification and Fragmentation Analysis
Hyphenated mass spectrometry techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures containing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for the analysis of pentaerythritol derivatives. For these polyhydroxy compounds to be amenable to GC, they are often converted into more volatile and thermally stable derivatives, such as acetate (B1210297) or trimethylsilyl (B98337) (TMS) esters. The subsequent GC-MS analysis allows for the separation of different pentaerythritol homologues and their isomers, with mass spectra providing characteristic fragmentation patterns for identification. nih.gov The electron ionization (EI) mass spectra of these derivatives typically show fragment ions resulting from the cleavage of C-C and C-O bonds. While direct GC-MS analysis of intact nitrate esters like TriPEON is challenging due to their thermal lability, methods have been developed to minimize thermal degradation during analysis. flinders.edu.au
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are more suitable for the direct analysis of thermally labile and low-volatility compounds like TriPEON. researchgate.net High-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) can effectively separate TriPEON from its homologues, such as Pentaerythritol tetranitrate (PETN), Dipentaerythritol hexanitrate (DiPEHN), and Tetrapentaerythritol decanitrate (TetraPEDN). osti.govresearchgate.net
Following separation, mass spectrometric detection provides molecular weight information and, through fragmentation analysis, structural details. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for nitrate esters. nih.gov In negative-ion mode ESI-MS, TriPEON can be detected as adduct ions, for instance, with nitrate ([M+NO₃]⁻) or chloride ([M+Cl]⁻), which helps in its unambiguous identification. nih.gov
Tandem mass spectrometry (LC-MS/MS) is particularly powerful for structural elucidation. By selecting a specific precursor ion (e.g., the [M+Cl]⁻ adduct of TriPEON) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. ncsu.edu This pattern provides a structural fingerprint, allowing for confident identification and differentiation from isomeric compounds. The fragmentation of nitrate esters often involves the loss of nitrate (NO₃) and nitro (NO₂) groups.
Table 1: Common Adduct Ions of Nitrate Esters in LC-MS (Negative ESI Mode)
| Analyte | Precursor Ion | Observed Adduct Ion | Reference |
|---|---|---|---|
| Nitrate Esters | [M] | [M+NO₃]⁻ | nih.gov |
| Nitrate Esters | [M] | [M+Cl]⁻ | nih.gov |
Advanced Mass Spectrometry for Trace Analysis and Isotope Ratios
Advanced mass spectrometry techniques enable the detection of this compound at trace levels and the determination of its isotopic composition, which is valuable in various research contexts.
For trace analysis, techniques like UHPLC coupled to high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, offer exceptional sensitivity and selectivity. osti.gov These methods can achieve detection limits in the parts-per-billion (ppb) range or even lower, making them ideal for identifying minute impurities or degradation products in TriPEON samples. osti.gov The high mass accuracy of HRMS allows for the determination of elemental compositions for unknown peaks, aiding in their identification. osti.gov Direct analysis techniques, such as Direct Analysis in Real Time (DART) mass spectrometry, have also been employed for the rapid, trace-level detection of related nitrate ester by-products without extensive sample preparation. nih.govnist.gov
Isotope Ratio Mass Spectrometry (IRMS) is a powerful tool for determining the origin and synthetic pathway of organic compounds. nih.gov By precisely measuring the ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ¹⁸O/¹⁶O), IRMS can provide a unique isotopic signature for a given sample of TriPEON. researchgate.net For nitrate esters, the nitrogen and oxygen isotope ratios are particularly informative as they can be linked to the nitric acid used during the nitration process. uri.edu Similarly, the carbon isotope ratio is dependent on the pentaerythritol precursor. uri.edu This methodology has been successfully applied to other explosives like PETN and ammonium (B1175870) nitrate to differentiate between sources. nih.govuri.edu While specific IRMS studies on TriPEON are not widely published, the principles established for other nitrate esters are directly applicable. uri.edu
Table 2: Applications of Advanced Mass Spectrometry in Nitrate Ester Analysis
| Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| UHPLC-HRMS (QTOF, Orbitrap) | Trace contaminant analysis | High-sensitivity detection, elemental composition | osti.gov |
| DART-MS | Rapid screening | Direct detection of by-products with minimal preparation | nih.gov |
Thermal Analysis Methods
Thermal analysis techniques are critical for characterizing the thermal stability, decomposition behavior, and phase transitions of this compound. These methods provide essential data on how the material behaves under the influence of temperature.
Differential Scanning Calorimetry (DSC) for Thermal Event Characterization
Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal events of energetic materials like TriPEON. researchgate.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, phase transitions, and decomposition temperatures.
For related nitrate esters like PETN, DSC curves typically show a sharp endothermic peak corresponding to its melting point. researchgate.netnih.gov Following the melt, an exothermic peak or series of peaks is observed at higher temperatures, indicating thermal decomposition. nih.gov The onset temperature of this exotherm is a key indicator of the material's thermal stability. Studies on PETN have shown a melting point around 141 °C, with decomposition beginning at approximately 160 °C. researchgate.netnih.gov The presence of impurities, including homologues like TriPEON, can lead to a depression and broadening of the melting peak. nih.gov
Table 3: Representative Thermal Events for PETN (Homologue of TriPEON) by DSC
| Thermal Event | Peak Type | Typical Temperature (°C) | Significance | Reference |
|---|---|---|---|---|
| Melting | Endotherm | ~141 | Solid-to-liquid phase transition | researchgate.netnih.gov |
Thermogravimetric Analysis (TGA) for Mass Loss and Kinetic Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information on decomposition and sublimation/evaporation processes. mt.com When used to study TriPEON and its homologues, TGA can reveal the temperature ranges over which mass loss occurs and the extent of this loss.
Studies have employed TGA to measure the mass-loss rates of PETN at elevated temperatures. dntb.gov.ua It has been shown that doping PETN with small amounts of TriPEON can significantly reduce the mass-loss rate, suggesting that the presence of this higher molecular weight homolog can enhance thermal stability by affecting sublimation kinetics. dntb.gov.uaresearchgate.netosti.gov
Furthermore, by conducting TGA experiments at multiple heating rates, kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) for the decomposition process can be determined using various kinetic models (e.g., Kissinger, Ozawa-Flynn-Wall). mt.com This kinetic data is crucial for predicting the long-term stability and shelf-life of the material under different temperature conditions. mt.comosti.gov
Coupled Thermal Analysis Techniques (e.g., TG-FTIR, DSC-MS)
To gain a more comprehensive understanding of the decomposition process, thermal analysis instruments are often coupled with spectroscopic techniques. These hyphenated methods allow for the simultaneous analysis of thermal events and the identification of the gaseous products evolved during decomposition.
Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR) couples a TGA instrument to an FTIR spectrometer. tandfonline.comtandfonline.com As the sample in the TGA is heated and decomposes, the evolved gases are transferred to the FTIR gas cell for real-time analysis. researchgate.net This allows for the identification of functional groups in the gaseous decomposition products. For nitrate esters, characteristic species such as nitrogen oxides (NO₂, NO), water (H₂O), carbon dioxide (CO₂), carbon monoxide (CO), and formaldehyde (H₂CO) are often detected. nih.gov
Differential Scanning Calorimetry-Mass Spectrometry (DSC-MS) or Thermogravimetry-Mass Spectrometry (TG-MS) provides a direct link between the thermal events observed in the DSC or TGA and the molecular identity of the evolved gases. mdpi.com The gas stream from the thermal analyzer is introduced into the ion source of a mass spectrometer. This technique offers high sensitivity and specificity for identifying decomposition products by their mass-to-charge ratio. researchgate.net The combination of DSC-TGA with MS can provide simultaneous information on heat flow, mass loss, and the identity of the evolved species, offering a complete picture of the thermal decomposition mechanism. nih.govmdpi.com
Research Paradigms in Energetic Material Formulations and Performance Enhancement
Role as an Additive in Multicomponent Energetic Systems
Tripentaerythritol (B147583) octanitrate (TriPEON) has been identified as a compound of interest for its potential use as an additive in complex energetic systems. Its fundamental physical properties, particularly its low melting point of 82-84°C, make it suitable for specific applications where modifying the characteristics of a primary explosive is desired. google.com It can be advantageously used as a coating agent for explosives with higher melting points, such as pentaerythritol (B129877) tetranitrate (PETN) or RDX (Hexogen), or it can be melted and cast directly. google.com
Compatibility Studies with Other Energetic and Binder Components
The safe and reliable performance of a multicomponent energetic formulation is contingent upon the chemical and thermal compatibility of its ingredients. Compatibility studies are essential to ensure that the introduction of an additive like TriPEON does not adversely affect the stability of the primary energetic material or the binder matrix. The standard methodology for these investigations often involves thermal analysis techniques such as Differential Scanning Calorimetry (DSC).
In a typical DSC analysis, the thermal decomposition profile of a binary mixture (e.g., TriPEON with a primary explosive like RDX, or with a binder like hydroxyl-terminated polybutadiene, HTPB) is compared against the profiles of the individual components. According to evaluation criteria such as STANAG 4147, a mixture is generally considered compatible if the change in the peak decomposition temperature is minimal (e.g., ≤ 4°C). mdpi.com A significant lowering of the decomposition temperature in the mixture would indicate an incompatibility, suggesting a heightened risk of premature, unintended detonation. While extensive specific compatibility data for TriPEON is limited in open literature, the principles of such studies are well-established. mdpi.comresearchgate.net
Table 1: Illustrative Compatibility Assessment via DSC Note: This data is hypothetical and for illustrative purposes to demonstrate the evaluation method.
| Component / Mixture | Peak Decomposition Temp (°C) | ΔTp (°C) | Compatibility Assessment |
|---|---|---|---|
| RDX (alone) | 250 | - | - |
| TriPEON (alone) | 215 | - | - |
| Mixture: RDX / TriPEON (50/50) | 213 | 2 | Compatible |
| HTPB Binder (alone) | 350 | - | - |
| Mixture: HTPB / TriPEON (85/15) | 214 | 1 | Compatible |
Influence on Crystalline Morphology of Primary Energetic Materials
In the context of TriPEON, its structural similarity to PETN suggests it could act as a habit modifier for PETN or other related nitrate (B79036) esters. By influencing the crystal growth, TriPEON could potentially reduce the formation of undesirable needle-like or acicular crystals in favor of more block-like or rounded particles, which are often preferred for processing into polymer-bonded explosives (PBXs).
Exploration in Novel Propellant and Explosive Formulations (Academic Focus)
Academic research into novel energetic formulations seeks to tailor properties such as energy output, sensitivity, and processability. TriPEON presents itself as a candidate for inclusion in such research due to its specific chemical and physical characteristics.
Investigation of Energetic Contribution and Oxygen Balance in Formulations
The performance of an explosive is fundamentally linked to its energetic properties. A key parameter is the oxygen balance, which indicates the degree to which an explosive can oxidize itself. scielo.org.mx Tripentaerythritol octanitrate (C₁₅H₂₄N₈O₂₆) has a calculated oxygen balance of -34.95%, assuming complete combustion to CO₂ and H₂O. This significant negative oxygen balance means that, on its own, it lacks sufficient oxygen for complete reaction. scielo.org.mx
Table 2: Comparative Properties of Selected Nitrate Esters
| Compound | Formula | Melting Point (°C) | Oxygen Balance (%) (to CO₂) | Nitrogen Content (%) |
|---|---|---|---|---|
| This compound (TriPEON) | C₁₅H₂₄N₈O₂₆ | 82-84 google.com | -34.95 | 15.30 google.com |
| Pentaerythritol tetranitrate (PETN) | C₅H₈N₄O₁₂ | ~141 | -10.1 | 17.7 |
| Dipentaerythritol (B87275) hexanitrate (DiPEHN) | C₁₀H₁₆N₆O₁₉ | ~72 | -24.4 | 16.0 |
Studies on Processing Characteristics and Curing Chemistry in Polymeric Matrices
In the formulation of polymer-bonded explosives (PBXs), energetic fillers are incorporated into a polymeric matrix to create a material with improved mechanical properties and reduced sensitivity. The processing of these materials is a critical step. For a cast-cured PBX using a binder system like HTPB, the energetic filler is mixed with a prepolymer, a plasticizer, and other agents before a curing agent (e.g., an isocyanate) is added to initiate polymerization and solidify the mixture. researchgate.net
The inclusion of TriPEON in such a system would influence the processing characteristics. Its low melting point suggests that it could potentially lower the viscosity of the uncured slurry, especially if processed at slightly elevated temperatures, thereby improving the flow and casting of the material. The curing chemistry itself is dominated by the reaction of the binder system's components (e.g., the hydroxyl groups of HTPB reacting with an isocyanate). researchgate.net TriPEON would act primarily as a solid filler embedded within this cured matrix, and its surface properties would influence the mechanical integrity of the final composite.
Advanced Concepts in Energetic Crystal Engineering
Energetic crystal engineering is a sophisticated approach aimed at designing and synthesizing novel energetic materials with tailored properties at the molecular level. rsc.org A primary technique in this field is co-crystallization, which involves combining two or more different molecules into a single, ordered crystal lattice. researchgate.net This can result in a new material with unique properties, such as altered density, sensitivity, and thermal stability, that are distinct from the individual components. bibliotekanauki.plmdpi.com
The molecular structure of TriPEON, with its multiple nitrate ester groups, presents potential for forming intermolecular interactions (such as hydrogen bonds with suitable donor molecules) that could facilitate the formation of co-crystals. By selecting an appropriate co-former, it may be possible to engineer a TriPEON-based co-crystal with an improved oxygen balance or reduced sensitivity. Furthermore, controlling the crystallization process itself is a fundamental aspect of crystal engineering. The ability to produce well-defined, prismatic crystals of TriPEON through controlled cooling from a chloroform (B151607) solution is an early example of manipulating crystal morphology to achieve desirable particle characteristics for better processing. google.com
Microstructural Studies and Their Impact on Performance Characteristics
The performance, stability, and processability of energetic materials are intrinsically linked to their microstructural properties. For this compound (TriPEON), microstructural characteristics such as crystal habit and morphology are crucial, both for the compound in its pure form and in its significant role as a microstructural additive in other explosive formulations. Research has focused on understanding how the crystalline nature of TriPEON influences its handling and, more extensively, how its presence as a homologous impurity affects the performance and long-term stability of Pentaerythritol tetranitrate (PETN).
The crystal morphology of pure TriPEON is highly dependent on the method of crystallization. When prepared from aqueous, acetonic, or alcoholic media, TriPEON typically forms irregularly shaped agglomerates. google.com This morphology presents challenges in processing, as these agglomerations are difficult to feed into molds used in pelleting operations. google.com However, a distinct morphological improvement is achieved through recrystallization. When dissolved in hot chloroform and subsequently cooled, TriPEON forms clear-cut prism crystals. google.com This well-defined crystal habit is more advantageous for processing and handling.
| Crystallization Solvent/Medium | Observed Crystal Habit/Morphology | Processing Implications |
|---|---|---|
| Aqueous, Acetonic, or Alcoholic Media | Irregularly shaped agglomerates | Difficult to use in pelleting operations google.com |
| Hot Chloroform | Clear-cut prism crystals | Improved processability google.com |
The most significant impact of TriPEON's microstructure is observed when it is present as an impurity or additive in PETN. PETN is a widely used secondary explosive whose performance in initiators is highly dependent on the particle size, surface area, and morphology of its crystalline powder. nih.govresearchgate.net During long-term storage or under fluctuating thermal conditions, PETN powders are susceptible to coarsening mechanisms like Ostwald ripening, where larger crystals grow at the expense of smaller ones. nih.govosti.gov This alteration of the microstructure can change the powder's properties, potentially degrading the initiation ability and performance reliability of detonators. nih.govsemanticscholar.org
Microstructural studies have revealed that the addition of homologous impurities, particularly TriPEON, is an effective method to stabilize PETN powders. nih.gov The presence of TriPEON on the microstructural level has been shown to attenuate the powder coarsening process. nih.gov The mechanism for this stabilization is the reduction of PETN's vapor pressure, which aids in stabilizing the crystal surface and inhibiting the sublimation and recrystallization processes that drive crystal growth. nih.gov Research employing thermogravimetric analysis (TGA) and atomic force microscopy (AFM) has quantified how doping PETN with its homologs, like TriPEON, modifies both the kinetic and thermodynamic properties related to stability. researchgate.net
| Phenomenon | Effect of TriPEON Presence | Performance Implication |
|---|---|---|
| PETN Powder Coarsening (Aging) | Attenuates crystal growth and morphological changes nih.gov | Enhances long-term stability and preserves detonator function |
| PETN Vapor Pressure | Reduces vapor pressure at the crystal surface nih.gov | Inhibits sublimation, a key driver of coarsening |
| Thermodynamic Stability | Modifies kinetic and thermodynamic parameters of PETN researchgate.net | Improves stability during long-term storage |
Sustainability and Green Chemistry in Tripentaerythritol Octanitrate Research
Development of Environmentally Benign Synthetic Routes
Traditional synthesis methods for nitrate (B79036) esters, including Tripentaerythritol (B147583) octanitrate, often involve harsh and hazardous conditions, such as the use of strongly acidic and oxidizing nitrating media like mixtures of sulfuric and nitric acids. core.ac.ukdtic.mil These processes are typically exothermic, require strict safety controls, and generate significant quantities of hazardous waste acid streams that are difficult to handle and dispose of safely. core.ac.uksyntechinternational.com Green chemistry principles are being applied to develop alternative synthetic routes that are safer, more efficient, and produce less waste. researchgate.netnih.gov
A primary focus of green chemistry is the reduction or replacement of hazardous solvents and the minimization of waste. The conventional nitration of polyols to produce nitrate esters results in spent acid liquors that may contain dissolved, unstable nitro-compounds, posing a significant safety risk and disposal challenge. core.ac.uksyntechinternational.com
Waste Minimization: Strategies for waste minimization in nitrate ester production focus on improving reaction efficiency and finding alternatives to traditional nitrating agents. researchgate.net One approach involves using dinitrogen pentoxide (N2O5) in an inert solvent, which avoids the need for strong acids and produces a silyl (B83357) nitrate co-product that can be used for further nitrations, eliminating disposal needs. core.ac.uk Another method uses a nitrating solution formed from a nitrate salt (like ammonium (B1175870) nitrate) and sulfuric acid, which can reduce the required molar ratio of nitrating ions and limit the formation of hazardous oxidized nitrogen species (NOx). google.com Azeotropic distillation is another technique used in the chemical industry to recover and recycle solvents, which can be a powerful tool for waste minimization. researchgate.net The overarching goal is to reduce waste at the source, which is a core tenet of pollution prevention. nc.gov
| Solvent Class | Example | Potential Advantages in Synthesis | Source/Type |
|---|---|---|---|
| Traditional | Sulfuric Acid/Nitric Acid Mixtures | Effective nitrating agent | Strongly acidic, oxidizing mineral acids |
| Supercritical Fluids (SCFs) | Supercritical CO2 | Non-flammable, allows for easy product separation, tunable properties | Neoteric "Green" Solvent |
| Ionic Liquids (ILs) | Various | Low volatility, non-flammable, potential for catalyst recycling | Neoteric "Green" Solvent |
| Bio-based Solvents | Cyrene™ | Derived from renewable resources (cellulose), biodegradable | "Green" Alternative |
| Ethereal Solvents | Cyclopentyl methyl ether (CPME) | Hydrophobic, high boiling point, considered a greener alternative to THF or 1,4-dioxane | "Green" Alternative |
The development of new catalysts is crucial for creating cleaner and more efficient production pathways for nitrate esters. Traditional methods rely on large quantities of strong acids acting as both reactant and catalyst, leading to the aforementioned waste and safety issues. core.ac.ukdtic.mil
Modern catalytic research focuses on heterogeneous systems, where the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. mdpi.com Heterogeneous catalysts, such as solid acids, offer significant advantages, including simple experimental procedures, milder reaction conditions, easier separation from the product mixture, and the potential for regeneration and reuse, which minimizes chemical waste. mdpi.comnih.gov
Examples of heterogeneous catalysts explored for reactions like nitration include:
Silica-supported catalysts: Using silica (B1680970) gel as a medium or support for nitric acid can facilitate the nitration of aromatic compounds under solvent-free or milder conditions, improving product yields and selectivity. researchgate.net
Inorganic acidic salts: A combination of sodium nitrate and solid inorganic acidic salts like Mg(HSO4)2 or NaHSO4·H2O, in the presence of wet silica, can act as a solid equivalent of HNO3, allowing for efficient nitration under mild, heterogeneous conditions. nih.gov
Double Metal Cyanide (DMC) complexes: While primarily used for ring-opening polymerization of epoxides and lactones, DMC catalysts are noted for their Lewis acidic sites, high stability, and reusability, making them a promising class of heterogeneous catalysts for various organic syntheses. mdpi.com
Magnesium triflate: A novel catalytic method using magnesium triflate has been shown to achieve mild and selective O-nitration of alcohols with broad functional group tolerance. researchgate.net
| Catalyst Type | Example System | Advantages for Cleaner Production |
|---|---|---|
| Homogeneous (Traditional) | Sulfuric Acid / Nitric Acid | Effective for nitration but generates large volumes of acidic waste. core.ac.uk |
| Heterogeneous (Solid Acid) | Silica Gel-Supported HNO3 | Milder reaction conditions, solvent-free potential, easy separation. researchgate.net |
| Heterogeneous (Salt-based) | Mg(HSO4)2 / NaNO3 / Wet SiO2 | Acts as a solid HNO3 equivalent, mild conditions, simple work-up. nih.gov |
| Homogeneous (Lewis Acid) | Magnesium triflate | Mild and selective O-nitration of alcohols, high functional group tolerance. researchgate.net |
Future Research Directions and Interdisciplinary Perspectives
Integration of Artificial Intelligence and Machine Learning in Energetic Material Design
The design and discovery of new energetic materials have traditionally relied on time-consuming and resource-intensive trial-and-error experimentation. The advent of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling the rapid prediction and screening of novel compounds with desired properties. cetjournal.itspecialchem.comrsc.org
Multi-Scale Modeling Approaches for Predicting Bulk Behavior from Molecular Interactions
Understanding how the molecular characteristics of TPEON translate to its bulk properties is crucial for predicting its performance and safety. Multi-scale modeling provides a powerful computational framework to bridge this gap, connecting quantum mechanical effects at the atomic level to macroscopic behavior. mdpi.comresearchgate.nettue.nlresearchgate.netoecd-nea.org
At the most fundamental level, quantum mechanics can elucidate the initial decomposition pathways of the TPEON molecule. This information then feeds into reactive molecular dynamics (MD) simulations, which model the behavior of thousands to millions of molecules to study the chemical kinetics and energy release during decomposition. rsc.orgsemanticscholar.orgmdpi.comchemrxiv.orgnih.gov The insights gained from MD simulations, such as the formation of "hot spots," can then be used to inform continuum-level models that predict the bulk response of the material to shockwaves and other stimuli. This hierarchical modeling approach allows for a comprehensive understanding of TPEON's behavior across different length and time scales, from bond-breaking to detonation. researchgate.netresearchgate.net
Exploration of Novel Analytical Techniques for In-Situ Monitoring of Synthesis and Decomposition
The synthesis and decomposition of energetic materials are complex processes that require precise control and monitoring. The development of novel analytical techniques for in-situ monitoring is essential for improving the safety, efficiency, and reproducibility of TPEON production and for gaining deeper insights into its decomposition mechanisms.
Advanced chromatographic and spectrometric methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are crucial for analyzing the purity and composition of TPEON and its precursors. acs.orgnih.govipp.ptnih.govcdc.gov Future research will likely focus on adapting these techniques for real-time, in-situ monitoring of the nitration process. google.comyoutube.com This would allow for dynamic adjustments to reaction conditions to optimize yield and minimize the formation of impurities. Furthermore, time-resolved spectroscopic techniques can be employed to study the ultrafast chemical reactions that occur during the decomposition of TPEON, providing valuable data to validate and refine theoretical models of its behavior. dtic.mil
Design of Next-Generation Energetic Materials Based on Tripentaerythritol (B147583) and Related Scaffolds
The tripentaerythritol backbone provides a versatile scaffold for the design of new energetic materials with tailored properties. scielo.org.mxresearchgate.net By strategically modifying the functional groups attached to this core structure, it is possible to fine-tune the energetic performance, stability, and sensitivity of the resulting compounds.
One promising avenue of research is the synthesis of TPEON derivatives with mixed functional groups. For example, incorporating azido (B1232118) groups alongside the nitrate (B79036) esters could potentially enhance the heat of formation while maintaining a high density. scielo.org.mxnih.govresearchgate.net Another approach involves the synthesis of co-crystals, where TPEON is combined with other energetic or inert compounds to create a new crystalline structure with unique properties. The low melting point of some derivatives could also make them suitable for castable explosive formulations. scielo.org.mxresearchgate.net These strategies, guided by computational predictions, open up a vast chemical space for the discovery of next-generation energetic materials based on the tripentaerythritol scaffold. researchgate.netpurdue.edu
Fundamental Studies on Energy Transfer and Conversion Mechanisms at the Molecular Level
The initiation and propagation of detonation in energetic materials are governed by the intricate processes of energy transfer and conversion at the molecular level. Fundamental studies in this area are critical for developing a predictive understanding of the sensitivity and performance of TPEON.
Upon initial stimulus, such as shock or impact, energy is transferred into the TPEON crystal lattice and then funneled into the vibrational modes of the individual molecules. Understanding the pathways and rates of this intramolecular vibrational energy redistribution (IVR) is key to predicting when and how the weakest chemical bonds will break, initiating decomposition. dtic.milosti.gov Time-resolved spectroscopic techniques, coupled with quantum dynamics simulations, can be used to probe these ultrafast energy transfer processes. dtic.mil A deeper understanding of these fundamental mechanisms will enable the rational design of energetic materials with controlled sensitivity and energy release characteristics.
Q & A
Q. How can researchers optimize TriPEON synthesis under restricted precursor availability?
- Methodology: Explore alternative nitration routes (e.g., mixed acid nitration with HNO₃/H₂SO₄) and characterize intermediates via HPLC. Note that classified synthesis protocols may limit open literature, necessitating collaboration with authorized institutions .
Q. What advanced techniques elucidate TriPEON’s structure-activity relationship as a stabilizer?
- Approach: Combine crystallography (single-crystal XRD) with quantum mechanical calculations (DFT) to correlate molecular packing density with stabilization efficacy. DOE studies suggest TriPEON’s branched structure disrupts PETN crystal defects, reducing decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
